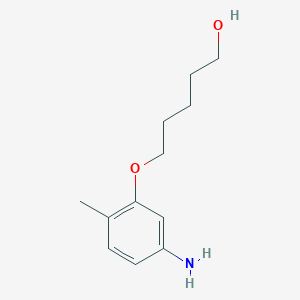

5-(5-Amino-2-methylphenoxy)pentan-1-ol

Description

Contextualization within Amino-substituted Phenoxy Alcohols and Aryl Ethers

The molecular structure of 5-(5-amino-2-methylphenoxy)pentan-1-ol places it within two significant classes of organic compounds: amino-substituted phenoxy alcohols and aryl ethers.

Aryl ethers are a class of organic compounds that contain an ether linkage where an oxygen atom is connected to at least one aryl (aromatic) group. byjus.com The general structure is R-O-Ar, where Ar is an aryl group and R can be an alkyl or another aryl group. byjus.com In the case of this compound, the oxygen atom is bonded to a substituted benzene (B151609) ring and a pentanol (B124592) chain, making it an alkyl aryl ether. Aryl ethers are generally stable compounds, and the ether linkage is a common structural motif in many natural products and pharmaceuticals. The presence of the aromatic ring can influence the reactivity of the ether and adjacent functional groups through electronic effects like resonance. byjus.com

Amino alcohols are bifunctional compounds that contain both an amino group (-NH₂) and a hydroxyl group (-OH). wikipedia.orgchemicalbook.com This dual functionality makes them versatile building blocks in organic synthesis. chemicalbook.com They can participate in a wide range of chemical reactions, and the relative positions of the amino and hydroxyl groups can lead to the formation of various heterocyclic structures. Amino alcohols are found in many biologically active molecules and are used as precursors in the synthesis of pharmaceuticals and other specialty chemicals. chemicalbook.com

The combination of these two structural features in this compound results in a molecule with a rich chemical character and a wide array of potential synthetic transformations.

Overview of Molecular Architecture and Functional Group Distribution Relevant to Research Inquiry

The molecular architecture of this compound is a key determinant of its potential for research applications. The molecule can be deconstructed into several key components:

Substituted Phenoxy Group: The benzene ring is substituted with an amino group and a methyl group. The relative positions of these substituents (meta to each other) and the ether linkage will influence the electronic properties of the aromatic ring, directing its reactivity in electrophilic aromatic substitution reactions.

Flexible Pentanol Chain: The five-carbon chain provides flexibility to the molecule and terminates in a primary alcohol. This hydroxyl group is a site for various chemical modifications, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

Primary Amino Group: The amino group attached to the aromatic ring is a key functional group that can act as a nucleophile or a base. It can be acylated, alkylated, or diazotized to introduce a wide range of other functionalities.

Methyl Group: The methyl group on the benzene ring provides a site for potential C-H activation or can influence the steric environment around the adjacent ether linkage.

The spatial arrangement of these functional groups—the aromatic amino group separated from the aliphatic alcohol by a flexible ether-linked chain—suggests several avenues for research inquiry. For instance, the molecule could serve as a precursor for the synthesis of more complex structures, such as macrocycles or polymers, through reactions involving both the amino and hydroxyl groups. The presence of both a nucleophilic amino group and a hydroxyl group opens up the possibility for intramolecular reactions to form heterocyclic systems.

While specific research findings on the synthesis and applications of this compound are not widely available in the public domain, its structural features suggest it could be a valuable intermediate in the development of new materials or biologically active compounds. The strategic placement of its functional groups allows for a high degree of synthetic versatility, making it a compound of interest for further investigation in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

5-(5-amino-2-methylphenoxy)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10-5-6-11(13)9-12(10)15-8-4-2-3-7-14/h5-6,9,14H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTMPJWXBSTASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 5 Amino 2 Methylphenoxy Pentan 1 Ol

Retrosynthetic Analysis of the Phenoxy-Pentan-1-ol Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical forward synthesis. For 5-(5-Amino-2-methylphenoxy)pentan-1-ol, the primary disconnections are made at the most synthetically accessible bonds.

The most logical disconnections for the target molecule are the ether C-O bond and the C-N bond of the amine.

C(aryl)-O Bond Disconnection: Cleavage of the ether linkage points to a substituted phenol (B47542) and a five-carbon alkyl chain. This is a standard disconnection for ethers, suggesting a nucleophilic substitution reaction like the Williamson ether synthesis. This leads to two precursor fragments: a substituted phenoxide ion and a pentyl chain with a suitable leaving group (e.g., a halide).

C(aryl)-N Bond Disconnection (Functional Group Interconversion): The amino group on the aromatic ring can be derived from a more stable precursor functional group. A nitro group (-NO₂) is a common and effective precursor for an amino group (-NH₂) via reduction. This functional group interconversion (FGI) simplifies the aromatic starting material to 2-methyl-5-nitrophenol (B1294729).

Following this analysis, a plausible forward synthesis emerges, starting from 2-methyl-5-nitrophenol and a C5 building block such as 5-bromopentan-1-ol (B46803). The synthesis would proceed by first forming the ether bond and then reducing the nitro group to the desired amine.

Strategies for the Introduction of the Phenoxy Moiety

The formation of the ether bond between the aromatic ring and the pentanol (B124592) chain is a critical step in the synthesis. The Williamson ether synthesis is the most common and direct method for this transformation. masterorganicchemistry.comnumberanalytics.com This reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions. masterorganicchemistry.com

The reaction proceeds in two main steps:

Deprotonation of the Phenol: The acidic proton of the starting material, 2-methyl-5-nitrophenol, is removed by a base to form a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, such as 5-bromopentan-1-ol, in an Sₙ2 reaction. This displaces the halide leaving group and forms the desired ether linkage. masterorganicchemistry.com

The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used. Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are preferred as they effectively solvate the cation without hindering the nucleophilicity of the phenoxide. numberanalytics.com

Selective Functionalization of the Pentan-1-ol Chain

The pentan-1-ol chain requires a leaving group at the C5 position to facilitate the Williamson ether synthesis, while the hydroxyl group at the C1 position must remain intact. A bifunctional reagent like 5-bromopentan-1-ol or 5-chloropentan-1-ol is an ideal starting material for this purpose.

Directed Amination and Methylation of the Aromatic Ring System

Directly introducing the amino and methyl groups onto a phenol ring with the required 1,2,4-substitution pattern can be challenging due to competing regioisomers. A more efficient strategy is to begin with a commercially available starting material where the desired substitution pattern is already established.

2-Methyl-5-nitrophenol is an ideal precursor. Its synthesis can be achieved through established routes, such as the diazotization of 2-methyl-5-nitroaniline, which itself is produced from the nitration of o-toluidine. google.com This approach bypasses the complexities of directing multiple functional groups onto an unsubstituted ring.

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. google.com This method is highly effective for the reduction of nitrophenols. google.comuctm.edu

Metal-Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) can also be used, although workout procedures can be more complex.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing side reactions. Key parameters for each step of the synthesis of this compound can be fine-tuned.

For the Williamson ether synthesis step, the choice of base and solvent significantly impacts the reaction's efficiency. The following table illustrates the general effects of these choices on ether formation. numberanalytics.com

| Base | Solvent | Relative Yield | Rationale |

| K₂CO₃ | Acetone/DMF | Good to Excellent | Mild conditions, good solubility of reactants, and easy workup. |

| NaH | DMF/THF | Excellent | Strong base ensures complete deprotonation of the phenol, driving the reaction to completion. numberanalytics.com Requires anhydrous conditions. |

| NaOH | Water/Ethanol | Moderate to Good | Less expensive but can lead to lower yields due to competitive hydrolysis of the alkyl halide. |

For the nitro group reduction step, catalytic hydrogenation is often preferred for its clean conversion and simple product isolation. The choice of catalyst and reaction conditions can be optimized for efficiency.

| Catalyst | Hydrogen Source | Solvent | Typical Efficiency |

| 5-10% Pd/C | H₂ gas (1-4 atm) | Methanol/Ethanol | High (>95%) |

| PtO₂ (Adams' catalyst) | H₂ gas (1-3 atm) | Acetic Acid/Ethanol | Very High (>98%) |

| Fe / NH₄Cl | - | Ethanol/Water | Good to High |

| SnCl₂ / HCl | - | Ethanol | Good to High |

Chemical Reactivity and Transformation Pathways of 5 5 Amino 2 Methylphenoxy Pentan 1 Ol

Reactions Involving the Aromatic Amino Group

The aromatic amino group, situated on the phenoxy ring, is a primary determinant of the molecule's electronic properties and reactivity. The nitrogen's lone pair of electrons can be delocalized into the aromatic system, enhancing its nucleophilicity and activating it towards electrophilic attack.

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring of 5-(5-Amino-2-methylphenoxy)pentan-1-ol is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino (-NH2) and methyl (-CH3) groups. wikipedia.orgsavemyexams.com These substituents increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Both the amino and methyl groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. savemyexams.comgeeksforgeeks.org

Given the substitution pattern of the aromatic ring, the primary sites for electrophilic attack would be the positions ortho and para to the strongly activating amino group. The methyl group further reinforces this directing effect. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Products |

| Bromination | Br₂/FeBr₃ | 4-Bromo-5-(5-amino-2-methylphenoxy)pentan-1-ol and 6-Bromo-5-(5-amino-2-methylphenoxy)pentan-1-ol |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-(5-amino-2-methylphenoxy)pentan-1-ol and 6-Nitro-5-(5-amino-2-methylphenoxy)pentan-1-ol |

| Sulfonation | SO₃/H₂SO₄ | 4-(this compound)benzenesulfonic acid and 2-(this compound)benzenesulfonic acid |

Nucleophilic Reactivity of the Amino Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows it to readily participate in reactions with a variety of electrophiles.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine displaces a halide ion from the alkyl halide. wikipedia.org The reaction can proceed to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. wikipedia.org

Acylation: In the presence of a base, the primary amino group reacts with acid chlorides or acid anhydrides in a process known as acylation. This reaction results in the formation of an amide linkage. ncert.nic.in The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen halide byproduct. ncert.nic.in

Table 2: Representative Nucleophilic Reactions of the Amino Group

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Methyl iodide (CH₃I) | Secondary amine |

| N-Acetylation | Acetyl chloride (CH₃COCl) | Amide |

| N-Benzoylation | Benzoyl chloride (C₆H₅COCl) | Amide |

Formation of Nitrogen-Containing Heterocycles

The presence of the aromatic amino group provides a strategic starting point for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve condensation with bifunctional reagents. For instance, reaction with α,β-unsaturated ketones can lead to the formation of quinoline (B57606) derivatives through the Skraup or Doebner-von Miller reactions. Condensation with 1,3-dicarbonyl compounds can yield benzodiazepine (B76468) or other related heterocyclic systems. The specific reaction pathway and resulting heterocyclic structure depend on the nature of the condensing partner and the reaction conditions employed. sysrevpharm.org

Chemistry of the Primary Hydroxyl Group on the Pentyl Chain

The primary hydroxyl group at the terminus of the pentyl chain exhibits the characteristic reactivity of a primary alcohol. It can undergo oxidation, esterification, and etherification, providing a handle for further molecular modifications.

Oxidation and Esterification Reactions

Oxidation: The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgwikipedia.orgchemguide.co.uk Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol to a carboxylic acid. wikipedia.org

Esterification: In the presence of an acid catalyst, the hydroxyl group can react with carboxylic acids to form esters. This reversible reaction is known as Fischer esterification. jove.combritannica.combyjus.com The equilibrium can be shifted towards the product by using an excess of one of the reactants or by removing water as it is formed. jove.com Esters can also be formed by reacting the alcohol with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides.

Table 3: Oxidation and Esterification Products

| Reaction Type | Reagent(s) | Product Functional Group |

| Partial Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |

| Full Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid |

| Fischer Esterification | Acetic acid (CH₃COOH) / H⁺ | Ester |

| Acylation | Acetyl chloride (CH₃COCl) | Ester |

Etherification and Alkylation Processes

Etherification: The hydroxyl group can be converted into an ether through various methods. The Williamson ether synthesis is a common approach, involving the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.combyjus.com This Sₙ2 reaction is most efficient with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com

Alkylation: Direct alkylation of the alcohol can also be achieved under certain conditions, for example, by using alkyl sulfates or other potent alkylating agents. youtube.com The reactivity of the alcohol can be enhanced by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, which is then displaced by a nucleophile.

Cyclization Reactions Involving the Hydroxyl Group

The terminal hydroxyl group of the pentanol (B124592) side chain in this compound can potentially participate in intramolecular cyclization reactions, leading to the formation of cyclic ethers. Such reactions are typically promoted by acid catalysis, which facilitates the activation of the hydroxyl group as a good leaving group (water) after protonation.

One plausible transformation is an intramolecular hydroalkoxylation, where the hydroxyl group attacks a transiently formed carbocation or an activated form of the aromatic ring. Although the pentyl chain is saturated, under strongly acidic conditions and elevated temperatures, cyclization to form a substituted chroman derivative might be envisioned. The reaction would proceed via protonation of the hydroxyl group, followed by its departure as water and subsequent intramolecular attack by the electron-rich aromatic ring. The presence of the amino and methyl groups on the aromatic ring would influence the regioselectivity of such a cyclization.

Table 1: Postulated Acid-Catalyzed Intramolecular Cyclization of this compound

| Reactant | Reagent/Catalyst | Product | Reaction Type |

|---|

Research on analogous systems, such as the intramolecular hydroalkoxylation of unactivated alkenols, has shown that lanthanide triflates can be effective catalysts for the formation of five- and six-membered cyclic ethers. While the subject molecule lacks an alkene moiety, this highlights the potential for metal-catalyzed cyclization pathways under specific conditions.

Reactivity of the Ether Linkage

The ether linkage in this compound is generally stable under neutral and basic conditions. However, like other aryl alkyl ethers, it is susceptible to cleavage under strongly acidic conditions, typically in the presence of strong nucleophiles such as halide ions (e.g., HBr or HI). wikipedia.orglongdom.orgmasterorganicchemistry.comlibretexts.org

The mechanism of cleavage would involve the protonation of the ether oxygen, making it a better leaving group. libretexts.org Subsequently, a nucleophile (e.g., bromide or iodide) would attack the less sterically hindered carbon of the ether linkage. In this case, the attack would occur at the terminal carbon of the pentyl chain, leading to the formation of 4-amino-3-methylphenol (B1666317) and 1,5-dihalopentane (if excess acid is used) or 5-halopentan-1-ol. libretexts.org Cleavage at the aryl C-O bond is highly unlikely due to the high energy of the phenyl cation intermediate.

Table 2: Predicted Products of Ether Cleavage of this compound

| Reactant | Reagent | Major Products | Reaction Type |

|---|---|---|---|

| This compound | HBr (excess) | 4-Amino-3-methylphenol, 1,5-Dibromopentane | Acid-catalyzed Ether Cleavage |

The presence of the amino group on the aromatic ring could potentially influence the rate of ether cleavage by altering the electron density of the aromatic system and the basicity of the ether oxygen.

Investigations into Tautomerism and Isomerism within the Molecular Framework

Tautomerism:

The primary form of tautomerism relevant to this compound involves the aminophenol moiety. While the amino form is generally the most stable, it can exist in equilibrium with its imino tautomer, particularly under specific conditions or in certain solvent environments. This amino-imino tautomerism involves the migration of a proton from the nitrogen atom to the aromatic ring, creating a quinone-imine structure. The equilibrium typically lies heavily towards the amino form for simple aminophenols. researchgate.netnih.govresearchgate.net

Isomerism:

Positional Isomerism: The substituents on the aromatic ring (amino and methyl groups) can have different positional arrangements, leading to various constitutional isomers. The specified compound is the 5-amino-2-methyl isomer. Other isomers, such as 2-amino-5-methyl or 4-amino-2-methyl, would exhibit different chemical and physical properties.

Conformational Isomerism: The pentan-1-ol ether side chain is flexible and can adopt numerous conformations due to rotation around the single bonds (C-C and C-O). This can lead to a variety of spatial arrangements of the molecule, which may influence its reactivity and intermolecular interactions. researchgate.net The relative energies of these conformers would be determined by steric and electronic factors.

Mechanistic Studies of Key Transformation Pathways

Mechanism of Acid-Catalyzed Intramolecular Cyclization (Postulated):

Protonation of the Hydroxyl Group: The reaction would initiate with the protonation of the terminal hydroxyl group by a strong acid, forming a good leaving group (water).

Formation of a Carbocation: Departure of the water molecule would lead to the formation of a primary carbocation at the end of the pentyl chain. This is a high-energy intermediate, and the reaction may proceed through a concerted SN2-like mechanism.

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring, activated by the amino and methyl groups, would act as a nucleophile, attacking the carbocationic center (or the carbon bearing the protonated hydroxyl group in a concerted fashion).

Deprotonation: Loss of a proton from the aromatic ring would restore aromaticity and yield the final cyclized product, a substituted chroman.

Mechanism of Acid-Catalyzed Ether Cleavage:

Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid (HBr or HI), making the adjacent carbon atoms more electrophilic. wikipedia.orglongdom.orgmasterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the ether linkage via an SN2 mechanism. wikipedia.orglongdom.orgmasterorganicchemistry.comlibretexts.org In this case, it would be the terminal carbon of the pentyl chain.

Cleavage and Product Formation: The C-O bond is cleaved, resulting in the formation of 4-amino-3-methylphenol and 5-halopentan-1-ol. If an excess of the acid is used, the newly formed alcohol can undergo a second nucleophilic substitution to yield a 1,5-dihalopentane.

Advanced Spectroscopic and Spectrometric Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of various NMR experiments, the chemical environment, connectivity, and spatial relationships of each atom within the molecule can be mapped out.

To establish the complete bonding framework of 5-(5-Amino-2-methylphenoxy)pentan-1-ol , a suite of multi-dimensional NMR experiments would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum would provide initial information on the number of distinct proton environments and their integrations would correspond to the number of protons in each environment. The chemical shifts would be indicative of the electronic environment (e.g., aromatic vs. aliphatic), and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon environments. The chemical shifts would differentiate between aromatic, aliphatic, and oxygen- or nitrogen-bound carbons.

Correlation Spectroscopy (COSY): This 2D experiment would reveal proton-proton couplings, allowing for the tracing of proton networks within the pentanol (B124592) chain and the methyl group on the phenoxy ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, definitively assigning the protons to their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is crucial for connecting molecular fragments. It would show correlations between protons and carbons that are two or three bonds away, for instance, linking the protons of the pentanol chain to the carbons of the phenoxy ring through the ether linkage.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom Number | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | ~156 | - | - | - |

| 2 | ~122 | - | - | - |

| 3 | ~115 | ~6.6-6.8 | d | 1H |

| 4 | ~138 | - | - | - |

| 5 | ~114 | ~6.5-6.7 | dd | 1H |

| 6 | ~116 | ~6.8-7.0 | d | 1H |

| 7 (CH₃) | ~16 | ~2.1-2.3 | s | 3H |

| 8 (OCH₂) | ~68 | ~3.9-4.1 | t | 2H |

| 9 (CH₂) | ~29 | ~1.7-1.9 | p | 2H |

| 10 (CH₂) | ~22 | ~1.5-1.7 | p | 2H |

| 11 (CH₂) | ~32 | ~1.4-1.6 | p | 2H |

| 12 (CH₂OH) | ~62 | ~3.5-3.7 | t | 2H |

Note: This is a hypothetical representation. Actual chemical shifts and multiplicities can vary based on solvent and other experimental conditions.

The flexibility of the pentanol chain allows for multiple conformations in solution. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, could provide insights into the through-space proximity of protons. For instance, correlations between the protons of the pentanol chain and the aromatic ring protons would suggest folded conformations. The magnitude of the coupling constants between protons on the aliphatic chain can also provide information about the preferred dihedral angles.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For This compound (C₁₂H₁₉NO₂), the expected exact mass would be calculated and compared to the experimentally determined value.

Expected HRMS Data:

Molecular Formula: C₁₂H₁₉NO₂

Calculated Monoisotopic Mass: 209.1416 g/mol

Observed m/z: [M+H]⁺ ≈ 210.1489

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic bond cleavages. Expected fragmentation patterns would include the loss of the pentanol side chain, cleavage of the ether bond, and fragmentation within the aliphatic chain, providing further structural confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (~3300-3400 cm⁻¹), the N-H stretches of the primary amine (~3300-3500 cm⁻¹), C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2960 cm⁻¹), C=C stretches of the aromatic ring (~1500-1600 cm⁻¹), and the C-O stretches of the ether and alcohol (~1050-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the aromatic ring vibrations and the C-C backbone of the aliphatic chain.

The position and shape of the O-H and N-H bands can also provide information about hydrogen bonding interactions in the condensed phase.

Hypothetical Vibrational Spectroscopy Data:

| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch (Alcohol) | ~3350 (broad) | Weak |

| N-H Stretch (Amine) | ~3400, ~3300 (two bands) | Weak |

| C-H Stretch (Aromatic) | ~3050 | Strong |

| C-H Stretch (Aliphatic) | ~2940, ~2870 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1500 | Strong |

| C-O Stretch (Ether, Alcohol) | ~1240, ~1050 | Moderate |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

Should This compound or a suitable derivative be crystallizable, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds involving the amino and hydroxyl groups, and π-stacking interactions between the aromatic rings. This information is invaluable for understanding the solid-state properties of the compound. As no public crystal structure data is available, this remains a hypothetical application for this specific molecule.

Computational Chemistry and Theoretical Investigations of 5 5 Amino 2 Methylphenoxy Pentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of 5-(5-Amino-2-methylphenoxy)pentan-1-ol. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to determine the molecule's electronic structure. acs.orgresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of accuracy and computational cost in studying substituted aromatic systems. acs.orgrjpn.org

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rjpn.org For this compound, the HOMO is expected to be localized primarily on the aminophenoxy ring, specifically on the electron-rich aromatic system and the amino group. The LUMO, conversely, would likely be distributed over the aromatic ring, representing the most favorable region for receiving electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of chemical reactivity and stability. nih.gov A smaller gap suggests higher polarizability and a greater ease of electronic excitation. nih.gov From these orbital energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -5.85 eV | Indicates the electron-donating capability. |

| LUMO Energy | -1.23 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.62 eV | Relates to chemical stability and reactivity. |

| Ionization Potential (I) | 5.85 eV | The energy required to remove an electron. |

| Electron Affinity (A) | 1.23 eV | The energy released when an electron is added. |

| Global Hardness (η) | 2.31 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.50 eV | Quantifies the electrophilic nature of the molecule. |

Note: These values are illustrative and representative of what would be expected from a DFT/B3LYP calculation with a suitable basis set (e.g., 6-311G(d,p)). Actual values would require a specific calculation.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The structural flexibility of this compound, particularly due to the pentanol (B124592) ether side chain, means it can adopt numerous conformations. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring this conformational landscape. mdpi.comamanote.com MD simulations, using force fields like AMBER or CHARMM, model the atomic motions of the molecule over time, providing insights into its dynamic behavior and preferred shapes. amanote.commdpi.com

A potential energy surface (PES) scan, a type of quantum chemical calculation, can also be used to systematically rotate specific dihedral angles and calculate the corresponding energy, mapping out the most stable arrangements of the flexible side chain relative to the aromatic ring.

Table 2: Key Dihedral Angles and Conformational States (Illustrative)

| Dihedral Angle | Description | Stable Conformer(s) (Illustrative Angles) |

| C(ring)-O-C1-C2 | Orientation of the chain relative to the ring | ~180° (anti), ±60° (gauche) |

| O-C1-C2-C3 | Conformation of the proximal part of the chain | ~180° (anti) |

| C2-C3-C4-C5 | Conformation of the central part of the chain | ~180° (anti) |

| C3-C4-C5-O | Orientation of the terminal hydroxyl group | ±60° (gauche) |

Note: This table illustrates the key rotational degrees of freedom. The actual preferred angles would be determined by the balance of steric and electronic interactions within the molecule.

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying intermediates, and characterizing the transition states that connect them. nih.govrsc.org For this compound, several reactions could be explored theoretically. A prominent example is electrophilic aromatic substitution (EAS) on the benzene (B151609) ring. masterorganicchemistry.combyjus.com

The amino (-NH2) and alkoxy (-OR) groups are strong activating, ortho-, para-directing groups. The methyl group (-CH3) is also weakly activating and ortho-, para-directing. Computational methods can be used to model the attack of an electrophile (e.g., Br+ in bromination or NO2+ in nitration) at the different possible positions on the ring (ortho, meta, para relative to each substituent). By calculating the energies of the intermediate carbocations (sigma complexes) and the associated transition states, one can predict the most likely reaction pathway. researchgate.net The calculations would confirm that substitution ortho to the amino group and para to the alkoxy group would be highly favored.

Prediction of Reactivity and Regioselectivity through Computational Methods

Beyond full mechanism exploration, computational methods can predict reactivity and regioselectivity using simpler indices derived from the molecule's electronic structure. researchgate.net The distribution of the HOMO, for example, indicates sites susceptible to electrophilic attack. For this compound, the HOMO density will be highest at the carbon atoms ortho and para to the powerful amino-donating group.

Another valuable tool is the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface, visually identifying regions of negative and positive potential. rjpn.org Negative regions (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the MEP would show a strong negative potential around the amino group and at specific positions on the aromatic ring, corroborating the predictions for electrophilic substitution. researchgate.net

Fukui functions can also be calculated to provide a more quantitative prediction of local reactivity. nih.gov These functions describe the change in electron density at a specific point when an electron is added to or removed from the system, thereby identifying the most nucleophilic and electrophilic sites within the molecule. nih.gov

Analysis of Intra- and Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonding plays a critical role in determining the structure, properties, and interactions of this compound. The molecule contains multiple hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the oxygen of the hydroxyl group, the ether oxygen, and the nitrogen of the amino group). nih.gov

Intramolecular Hydrogen Bonding: The flexible pentanol side chain allows for the possibility of intramolecular hydrogen bonds. A likely interaction is between the terminal hydroxyl hydrogen and the ether oxygen, forming a stable cyclic pre-structure. Another possibility involves the hydroxyl group interacting with the lone pair of the amino nitrogen. Computational methods can quantify the strength of these interactions by analyzing bond lengths, angles, and vibrational frequencies. arxiv.org Techniques like Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak bonds. arxiv.org

Intermolecular Hydrogen Bonding: In the condensed phase, intermolecular hydrogen bonding will be dominant. The hydroxyl and amino groups can participate in extensive hydrogen bond networks, linking multiple molecules together. These interactions are crucial for determining crystal packing, boiling point, and solubility. Computational studies of molecular dimers or larger clusters can model these interactions, calculating the binding energies and preferred geometries of association. nih.gov

Table 3: Potential Hydrogen Bonding Interactions

| Type | Donor | Acceptor | Typical Calculated Distance (H···A) | Estimated Energy (kcal/mol) |

| Intramolecular | Hydroxyl (-OH) | Ether Oxygen | 2.0 - 2.4 Å | 2 - 4 |

| Intermolecular | Hydroxyl (-OH) | Hydroxyl Oxygen (-OH) | 1.8 - 2.0 Å | 4 - 6 |

| Intermolecular | Amino (-NH2) | Hydroxyl Oxygen (-OH) | 1.9 - 2.2 Å | 3 - 5 |

| Intermolecular | Hydroxyl (-OH) | Amino Nitrogen (-NH2) | 1.9 - 2.2 Å | 3 - 5 |

Note: The data are illustrative estimates based on typical values for such interactions found in computational studies of similar functional groups. arxiv.orgnih.gov

Applications of 5 5 Amino 2 Methylphenoxy Pentan 1 Ol in Complex Organic Synthesis

Utilization as a Key Building Block for Diverse Organic Scaffolds

The dual functionality of 5-(5-Amino-2-methylphenoxy)pentan-1-ol makes it an ideal starting material for the synthesis of a wide range of heterocyclic and polycyclic compounds. The amino and hydroxyl groups can participate in various cyclization reactions to form rings of different sizes. researchgate.netwmich.eduresearchgate.net

For instance, the amine can react with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles such as piperidines, which are common motifs in pharmaceuticals. researchgate.net The hydroxyl group can be converted into a good leaving group, allowing for intramolecular nucleophilic attack by the amine to form cyclic ethers or amines. Alternatively, both the amine and hydroxyl groups can react with suitable reagents to form larger heterocyclic systems like oxazepanes. researchgate.net

The general reactivity of amino alcohols allows for their conversion into a vast array of heterocyclic systems, which are of significant biological importance. researchgate.net The synthesis of oxazoles and oxazolines, for example, can be achieved through the oxidation of the amino alcohol intermediate formed from an epoxide opening. wmich.edu

| Scaffold Type | Potential Reagents/Conditions | Resulting Heterocycle |

| Piperidine Derivatives | Dicarbonyl compounds, reductive amination | Substituted Piperidines |

| Oxazolidine Derivatives | Aldehydes or ketones | Substituted Oxazolidines |

| 1,3-Oxazinane Derivatives | Aldehydes in the presence of an acid catalyst | Substituted 1,3-Oxazinanes |

| Lactams | Oxidation of the alcohol to a carboxylic acid followed by intramolecular amidation | Substituted Caprolactam |

Precursor in the Synthesis of Advanced Monomers for Polymer Science

Bifunctional molecules are fundamental in the synthesis of condensation polymers. bowen.edu.ng this compound, containing both an amine and an alcohol, can be used as an AB-type monomer for the synthesis of poly(amino-ethers) or, after modification, other polymer classes. For example, polymerization between the amine and an epoxy functional group can lead to poly(β-hydroxyl amine)s. mdpi.comresearchgate.net

The presence of the 2-methylphenoxy group would introduce rigidity and potentially desirable thermal properties to the resulting polymer. The pentanol (B124592) chain would contribute flexibility. Such polymers could have applications in specialty materials and biomedical engineering.

Furthermore, the hydroxyl group can be chemically modified, for instance, by reaction with succinic anhydride to introduce a carboxylic acid functionality. nih.gov This would transform the molecule into a monomer suitable for the synthesis of polyamides or polyesters with a pendant phenoxy group.

| Polymer Type | Co-monomer/Reaction Type | Potential Polymer Properties |

| Polyesteramides | Dicarboxylic acids or their derivatives | Biodegradability, varied thermal properties |

| Polyurethanes | Diisocyanates | Elastomeric properties |

| Poly(ether-amine)s | Dihalides (via Williamson ether synthesis and nucleophilic substitution) | Thermoplastic properties |

Development of New Synthetic Reagents and Catalysts Derived from the Compound

Amino alcohols are well-established as effective ligands in asymmetric catalysis. mdpi.comresearchgate.netorganic-chemistry.orgrsc.org The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. While this compound is itself achiral, it can be used as a scaffold to synthesize chiral ligands. For instance, the amine could be reacted with a chiral epoxide to introduce stereocenters.

These derived chiral amino alcohol ligands could potentially be used in reactions such as:

Asymmetric reduction of ketones. researchgate.net

Enantioselective addition of organozinc reagents to aldehydes. rsc.orgnih.gov

Nickel-catalyzed Suzuki reactions. organic-chemistry.org

The substituted phenoxy group could influence the steric and electronic properties of the resulting catalyst, potentially fine-tuning its reactivity and selectivity.

| Catalytic Application | Metal Center | Potential Reaction |

| Asymmetric Transfer Hydrogenation | Ruthenium | Reduction of ketones to chiral alcohols |

| Asymmetric Alkylation | Zinc | Addition of diethylzinc to aldehydes |

| Cross-Coupling Reactions | Nickel, Palladium | Carbon-carbon bond formation |

Incorporation into Macrocyclic Systems and Supramolecular Assemblies

The flexible pentanol chain and the defined geometry of the aromatic ring make this compound a suitable component for the synthesis of macrocycles. nih.govcore.ac.ukresearchgate.net Macrocyclization could be achieved through reactions that involve both the amino and hydroxyl termini of the molecule, for example, by reaction with a dicarboxylic acid chloride under high dilution conditions to form a macrocyclic ester-amide. Such macrocycles are of interest in host-guest chemistry and as synthetic ionophores.

In supramolecular chemistry, which focuses on non-covalent interactions, the functional groups of this molecule can participate in hydrogen bonding and aromatic stacking. beilstein-journals.orgnorthwestern.edu The amine and hydroxyl groups are excellent hydrogen bond donors and acceptors. The aromatic ring can engage in π-π stacking interactions. These properties allow the molecule to act as a building block for the self-assembly of larger, ordered structures.

Analytical Methodologies for Research and Process Development of 5 5 Amino 2 Methylphenoxy Pentan 1 Ol

Advanced Chromatographic Separation Techniques (e.g., Preparative HPLC, Chiral Chromatography) for Isolation and Enrichment

Advanced chromatographic techniques are indispensable for the isolation and purification of 5-(5-Amino-2-methylphenoxy)pentan-1-ol from complex reaction mixtures and for the enrichment of specific stereoisomers if chiral centers are present or introduced.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone for obtaining high-purity reference standards and for isolating low-level impurities for structural elucidation. The separation is typically achieved on reverse-phase columns, such as C18, utilizing a mobile phase gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The method's scalability allows for the purification of quantities ranging from milligrams to grams.

Table 1: Illustrative Preparative HPLC Parameters for the Purification of this compound

| Parameter | Condition |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1000 µL |

| Sample Concentration | 10 mg/mL in Methanol |

Chiral Chromatography becomes critical if the synthesis of this compound involves stereocenters, or if chiral impurities are a concern. Chiral stationary phases (CSPs) are employed to separate enantiomers. The choice of CSP and mobile phase is highly specific to the analyte's structure. Polysaccharide-based CSPs are often effective for a wide range of compounds.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Impurity Profiling in Research Samples

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for identifying unknown impurities in research samples of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable derivatives of the compound. Derivatization, for instance, by silylation of the alcohol and amine groups, may be necessary to improve volatility and chromatographic performance. GC-MS provides excellent separation efficiency and allows for the identification of impurities based on their mass spectra and fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds in complex matrices. It is particularly valuable for impurity profiling, as it can detect and identify trace-level components. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for precise quantification. A developed LC-MS/MS method can be validated for parameters such as linearity, accuracy, and precision. nih.govnih.govresearchgate.net

Table 2: Representative LC-MS/MS Method Parameters for Impurity Profiling

| Parameter | Condition |

| LC System | UPLC with a C18 column (1.7 µm, 50 x 2.1 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | For this compound: Precursor ion -> Product ion(s) |

| Linearity (r²) | >0.995 nih.goveur.nl |

Quantitative Spectroscopic Methods for Reaction Monitoring and Determination of Conversion Rates

Quantitative spectroscopic methods provide real-time or near-real-time information about the progress of a chemical reaction, enabling the determination of conversion rates and the optimization of reaction conditions.

UV-Vis Spectroscopy can be employed for reaction monitoring if the starting materials, intermediates, and the final product, this compound, exhibit distinct chromophores and absorb at different wavelengths. By monitoring the change in absorbance at a specific wavelength, the formation of the product or the consumption of a reactant can be tracked over time.

Fourier-Transform Infrared (FTIR) Spectroscopy , particularly with the use of attenuated total reflectance (ATR) probes, allows for in-situ reaction monitoring. The disappearance of characteristic vibrational bands of the reactants (e.g., a specific precursor's functional group) and the appearance of bands corresponding to the product can be quantitatively correlated to the reaction conversion.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is a powerful quantitative tool. By integrating the signals of specific protons in the starting material and the product, the molar ratio of the two can be determined at any point during the reaction. This provides a direct measure of the conversion rate. For instance, the appearance of the methylene (B1212753) protons adjacent to the ether linkage in this compound could be monitored against the disappearance of a key signal from a starting material.

Table 3: Comparison of Quantitative Spectroscopic Methods for Reaction Monitoring

| Technique | Principle | Advantages | Limitations |

| UV-Vis Spectroscopy | Measures absorbance of light by chromophores. | Simple, non-destructive, suitable for online monitoring. | Requires distinct chromophores for all components, potential for spectral overlap. |

| FTIR Spectroscopy | Measures absorption of infrared radiation by molecular vibrations. | Provides structural information, can be used for in-situ monitoring with probes. | Can be sensitive to the reaction matrix, quantitative analysis may require careful calibration. |

| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Highly quantitative, provides detailed structural information. | Lower sensitivity compared to other methods, typically requires offline sampling. |

Emerging Research Directions and Future Perspectives for 5 5 Amino 2 Methylphenoxy Pentan 1 Ol

Exploration of Novel, Sustainable, and Green Synthetic Pathways

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research into 5-(5-amino-2-methylphenoxy)pentan-1-ol will likely prioritize the development of synthetic routes that align with the principles of green chemistry.

Current Synthesis Landscape: Conventional syntheses of related aminophenoxy structures often involve multi-step processes that may utilize harsh reagents, protecting groups, and organic solvents, leading to significant chemical waste. A common strategy involves the Williamson ether synthesis to couple a protected aminophenol with a haloalkanol, followed by deprotection.

Future Green Approaches:

Biocatalysis: A significant emerging direction is the use of enzymes for amide bond formation and other key transformations. Ancestral ATP-dependent amide bond synthetases (ABS) have shown promise in coupling a wide range of amine and acid building blocks under mild, aqueous conditions. rsc.org Exploring enzymatic pathways for the synthesis of this compound could drastically reduce the environmental impact by eliminating the need for harsh coupling agents and organic solvents. rsc.org

Catalytic C-O and C-N Coupling: Research could focus on catalytic methods, such as copper- or palladium-catalyzed cross-coupling reactions, to form the ether linkage or introduce the amino group. These methods can offer higher efficiency and atom economy compared to classical methods.

Renewable Feedstocks: As a long-term goal, developing synthetic pathways that start from renewable feedstocks would represent a major advancement in sustainability. For instance, deriving the pentanol (B124592) chain from biomass sources like furfural (B47365) is an area of growing interest for related amino alcohols. wikipedia.org

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis. Microwave-assisted synthesis is another technique that can accelerate reaction times and improve yields, as demonstrated in the synthesis of other N-phenylpyrazine-2-carboxamides. prolekare.cz

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Synthesis | Potential Green Synthesis |

|---|---|---|

| Reagents | Stoichiometric coupling agents, protecting groups | Biocatalysts (enzymes), transition metal catalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, green solvents (e.g., glycerol) |

| Efficiency | Multi-step, lower atom economy | Fewer steps, higher atom economy, faster reaction times |

| Waste | Significant chemical waste | Reduced waste streams |

| Conditions | Often harsh temperatures and pressures | Mild reaction conditions (ambient temperature/pressure) |

Potential for Catalytic Applications of its Derivatives

The aminophenol moiety within this compound is a well-established precursor for redox-active ligands capable of stabilizing various transition metal centers. derpharmachemica.com This opens a significant avenue for research into the catalytic applications of its derivatives.

Ligand Design and Metal Complexation: The amino and hydroxyl groups can be chemically modified to create bidentate or polydentate ligands. These ligands can coordinate with transition metals (e.g., iron, nickel, ruthenium) to form complexes that are active in catalysis. derpharmachemica.comemory.edu Aminophenol-based ligands are known to be "redox non-innocent," meaning the ligand itself can participate in redox reactions, which is crucial for multi-electron transformations. derpharmachemica.com

Potential Catalytic Activities:

Oxidation Catalysis: Transition metal complexes with aminophenol-type ligands have been studied for bioinspired alcohol oxidation and other oxidation reactions. derpharmachemica.com The electronic properties of the metal center, influenced by the ligand, play a pivotal role in the catalytic activity. derpharmachemica.com

Small Molecule Activation: These complexes have shown utility in the activation of small molecules, which is relevant for processes like carbon dioxide reduction and hydrogen evolution. derpharmachemica.com

Cross-Coupling Reactions: The ability of redox-active aminophenol ligands to act as electron reservoirs has been utilized in developing catalysts for C-C and C-N bond-forming reactions. derpharmachemica.com

Nanozyme Modulation: The amine functional group is known to enhance the catalytic activity of gold nanoparticles (AuNPs), which act as nanozymes. rsc.orgnih.gov Derivatives of this compound could be used as surface ligands to precisely modulate the catalytic properties of such nanoparticles for applications in diagnostics and biosensing. nih.gov

Advanced Materials Science Integration Beyond Traditional Polymerization

While the bifunctional nature of this compound makes it a candidate for creating polymers like polyesteramides, its unique structure allows for integration into more advanced functional materials. wikipedia.org

Ligands for Metal-Organic Frameworks (MOFs): The molecule could be modified to serve as an organic linker in the synthesis of MOFs. The functional groups could coordinate with metal nodes, creating porous materials with potential applications in gas storage, separation, and catalysis.

Surfactants and Self-Assembling Systems: The amphiphilic character, arising from the aromatic head and the aliphatic alcohol tail, could be exploited. Derivatization could lead to novel surfactants or molecules capable of self-assembly into micelles, vesicles, or liquid crystals.

Functional Surface Coatings: The compound and its derivatives can be used for surface modification. Polydopamine, a related catecholamine, is widely used for creating material-independent functional coatings. nih.gov The aminophenol structure in this compound suggests it could be used to create adhesive and functional coatings on a variety of substrates for applications in biomedical devices and electronics. nih.gov

Challenges and Opportunities in the Design and Synthesis of Structurally Related Analogues for Specific Chemical Purposes

The design and synthesis of analogues of this compound present both challenges and significant opportunities for creating molecules tailored for specific functions, such as in medicinal chemistry or materials science. nih.gov

Opportunities for Analogue Design:

Varying the Linker Chain: The length and composition of the five-carbon pentanol chain can be altered to fine-tune properties like solubility, flexibility, and binding geometry when used as a ligand.

Modifying the Aromatic Ring: Substitution patterns on the benzene (B151609) ring can be changed to modulate the electronic properties of the amino and phenoxy groups. Adding electron-withdrawing or -donating groups can impact the pKa of the amine, the redox potential of the ligand, and its binding affinity.

Derivatizing the End Groups: The terminal amino and hydroxyl groups are prime targets for chemical modification to introduce new functionalities. This could involve creating amides, esters, or attaching other functional moieties to build more complex molecules. nih.govworldscientific.com

Synthetic Challenges:

Purification: The synthesis of analogues can lead to complex mixtures of products and isomers, requiring sophisticated purification techniques like chromatography to isolate the desired compound in high purity.

Scalability: Laboratory-scale syntheses of complex analogues may be difficult to scale up to an industrial level in a cost-effective and sustainable manner.

Table 2: Potential Analogues and Their Target Applications

| Structural Modification | Potential Analogue Example | Target Application |

|---|---|---|

| Chain Modification | 5-(5-Amino-2-methylphenoxy)propan-1-ol | Ligands with altered flexibility for catalysis |

| Ring Substitution | 5-(5-Amino-4-chloro-2-methylphenoxy)pentan-1-ol | Modulating electronic properties for sensors |

| Functional Group Derivatization | N-(5-(5-hydroxypentanoxy)-4-methylphenyl)acetamide | Precursors for biologically active compounds |

| Bicyclic Analogues | Analogues incorporating quinoline (B57606) or isoquinoline | Inhibitors for biological targets nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(5-Amino-2-methylphenoxy)pentan-1-ol, and what reaction conditions are critical for optimizing yield?

- Methodology : Synthesis often involves multi-step functionalization. A plausible route includes:

- Step 1 : Alkylation of 5-amino-2-methylphenol with 1,5-dibromopentane under basic conditions (e.g., K₂CO₃/DMF) to form the ether linkage.

- Step 2 : Hydrolysis of the terminal bromide to the alcohol using aqueous NaOH or AgNO₃.

Key factors include temperature control (~60–80°C for alkylation) and stoichiometric ratios to minimize side products like di-alkylated species .- Characterization : Confirm intermediates via TLC and final product purity via HPLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.0 ppm for substituted phenol), methyl groups (δ 1.2–1.5 ppm), and hydroxyl/amine protons (broad signals at δ 2.5–5.0 ppm).

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), amine (3300–3500 cm⁻¹), and ether (C-O stretch at ~1250 cm⁻¹) functionalities.

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₉NO₂: 218.1416) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Hazard Mitigation : Use fume hoods to avoid inhalation of vapors; wear nitrile gloves and goggles due to potential skin/eye irritation (similar to 5-amino-1-pentanol’s GHS Category 1B classification) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound, particularly in the alkylation step?

- Optimization Strategies :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours conventional).

- Monitor byproducts via LC-MS and adjust stoichiometry to suppress di-alkylation .

Q. How should researchers address contradictory data regarding the stability of this compound under varying pH conditions?

- Experimental Design :

- Conduct accelerated stability studies (40°C/75% RH) across pH 3–10.

- Analyze degradation products via NMR and mass spectrometry.

- Compare results with structurally similar compounds (e.g., 5-phenyl-1-pentanol’s stability in acidic media) .

Q. What mechanistic insights explain the reactivity of the amino and hydroxyl groups in this compound during derivatization?

- Functional Group Interactions :

- The primary amine can undergo reductive amination with ketones/aldehydes (e.g., using NaBH₃CN).

- The hydroxyl group is amenable to esterification (e.g., with acetyl chloride) or Mitsunobu reactions for ether formation.

- Competitive reactivity between groups can be controlled by protecting the amine with Boc groups prior to hydroxyl modification .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Tools : Use density functional theory (DFT) for logP calculations (predicted ~2.4) and molecular dynamics simulations for solubility profiles.

- Validation : Compare with experimental HPLC-derived logP and DSC-measured melting points .

Q. What ecological toxicity assessments are lacking for this compound, and how can these gaps be addressed?

- Gaps : No data on aquatic toxicity (e.g., LC50 for fish) or biodegradability.

- Proposed Studies :

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.